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molecular formula C10H11Br B8569001 5-Bromo-1,3-dimethyl-2-vinylbenzene

5-Bromo-1,3-dimethyl-2-vinylbenzene

Cat. No. B8569001
M. Wt: 211.10 g/mol
InChI Key: ZXWLUYXJBNDLNF-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 30A, 5-bromo-2-iodo-1,3-dimethylbenzene (15.6 g, 48 mmol) was reacted with trimethyl(vinyl)silane in a pressure vessel at 160° C. for 1 h to yield 32A (10.0 g, 94%) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.26 (s, 6 H) 5.24 (dd, J=17.86, 1.92 Hz, 1 H) 5.55 (dd, J=11.54, 2.20 Hz, 1 H) 7.18 (s, 2 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[C:4]([CH3:10])[CH:3]=1.Br[C:12]1C=C(C)C(I)=C(C)C=1.C[Si](C)(C)C=C>>[Br:1][C:2]1[CH:7]=[C:6]([CH3:12])[C:5]([CH:8]=[CH2:9])=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C)C
Name
Quantity
15.6 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)C)I)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)C)C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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